molecular formula C9H7NO2 B141460 Methyl 4-cyanobenzoate CAS No. 1129-35-7

Methyl 4-cyanobenzoate

Cat. No. B141460
CAS RN: 1129-35-7
M. Wt: 161.16 g/mol
InChI Key: KKZMIDYKRKGJHG-UHFFFAOYSA-N
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Description

Methyl 4-cyanobenzoate is a compound with the molecular formula C9H7NO2 . It is also known as 4-cyanobenzoic acid methyl ester . This compound is useful in organic synthesis .


Synthesis Analysis

The synthesis of Methyl 4-cyanobenzoate can be achieved from a dimethyl terephthalate (DMT) distillation residue, using 4-cyanobenzoic acid and methyl 4- as starting materials .


Molecular Structure Analysis

The molecular structure of Methyl 4-cyanobenzoate is represented by the linear formula NCC6H4CO2CH3 . The molecular weight of this compound is 161.16 .


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 4-cyanobenzoate are not detailed in the search results, it’s worth noting that this compound is used in organic synthesis . This suggests that it can participate in a variety of chemical reactions depending on the specific synthesis pathway.


Physical And Chemical Properties Analysis

Methyl 4-cyanobenzoate has a density of 1.2±0.1 g/cm3, a boiling point of 274.9±0.0 °C at 760 mmHg, and a flash point of 131.2±9.4 °C . It has a molar refractivity of 42.4±0.4 cm3, and a molar volume of 136.2±5.0 cm3 . The compound has 3 freely rotating bonds .

Scientific Research Applications

Chemoselective Biotransformation

Methyl 4-cyanobenzoate: is utilized in the chemoselective biotransformation of nitriles, a process where specific nitrile compounds are selectively transformed into valuable chemicals. This transformation is facilitated by the bacterium Rhodococcus equi A4 , which can convert nitriles into their corresponding amides or carboxylic acids .

Capillary Electrophoresis

In analytical chemistry, Methyl 4-cyanobenzoate is used in the design of 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde , a reagent for the ultrasensitive determination of primary amines. This application is particularly significant in capillary electrophoresis with laser-induced fluorescence detection, providing high sensitivity and specificity in the analysis of amines .

Environmental Studies

In environmental studies, Methyl 4-cyanobenzoate can be used as a standard or reference compound in the analysis of environmental samples. Its presence and concentration in various ecosystems can help in understanding the distribution and impact of synthetic organic compounds in the environment.

Each of these applications demonstrates the versatility and importance of Methyl 4-cyanobenzoate in scientific research and industrial applications. The compound’s functional groups and chemical stability make it a valuable asset in various fields of chemistry and technology .

Safety and Hazards

Methyl 4-cyanobenzoate may cause respiratory irritation and is harmful if inhaled . It causes serious eye irritation and skin irritation, and is toxic in contact with skin and if swallowed . Safety measures include wearing protective equipment, using only outdoors or in a well-ventilated area, and avoiding breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Methyl 4-cyanobenzoate is a chemical compound with the molecular formula C9H7NO2 . It is also known as 4-Cyanobenzoic acid methyl ester . This article will cover the mechanism of action of Methyl 4-cyanobenzoate, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

properties

IUPAC Name

methyl 4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZMIDYKRKGJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022150
Record name Methyl 4-cyanobenzoate
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyanobenzoate

CAS RN

1129-35-7
Record name Methyl 4-cyanobenzoate
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Record name Methyl 4-cyanobenzoate
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Record name Methyl 4-cyanobenzoate
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Record name Methyl 4-cyanobenzoate
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Record name METHYL 4-CYANOBENZOATE
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Synthesis routes and methods I

Procedure details

p-Cyanobenzamide (73.0 g, 0.5 mol) which has a purity of 99% or more and methanol (460.3 g) were placed in a 2 l-separable flask, and the mixture was allowed to react at 64° C. for 12 hours while a 20% hydrochloric acid/methanol solution (162.4 g) prepared in advance was added thereto with stirring. Gas chromatographic analysis revealed that the reaction mixture contained 75.7 g of methyl p-cyanobenzoate (yield 94%).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
162.4 g
Type
reactant
Reaction Step Two
Quantity
460.3 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

m-Cyanobenzamide (73.0 g, 0.5 mol) which has a purity of 99% or more and methanol (460.3 g) were placed in a 2 l-separable flask, and the mixture was allowed to react at 64° C. for 12 hours while a 20% hydrochloric acid/methanol solution (162.4 g) prepared in advance was added thereto with stirring. Gas chromatographic analysis revealed that the reaction mixture contained 74.9 g of methyl p-cyanobenzoate (yield 93%).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
162.4 g
Type
reactant
Reaction Step Two
Quantity
460.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can Methyl 4-cyanobenzoate act as an electron acceptor in photochemical reactions?

A2: Yes, Methyl 4-cyanobenzoate functions as an effective electron acceptor in certain photosensitized electron transfer reactions. For instance, it facilitates the ring opening of aryloxiranes like cis- and trans-2,3-diphenyloxirane under irradiation []. This process leads to the formation of a carbonyl ylide, which can be subsequently trapped by dipolarophiles like acrylonitrile, maleonitrile, and fumaronitrile []. This electron acceptor capability makes Methyl 4-cyanobenzoate a valuable tool in organic synthesis.

Q2: What is the role of Methyl 4-cyanobenzoate in single electron transfer (SET) photochemical decarboxylation reactions?

A3: Methyl 4-cyanobenzoate serves as a suitable electron acceptor in SET-photochemical decarboxylation of free carboxylic acids. [] The efficiency of this reaction is influenced by various factors including the solvent, the specific arene employed (like phenanthrene, naphthalene, or biphenyl), and the choice of electron acceptor []. Notably, using biphenyl and 1,4-dicyanonaphthalene in aqueous acetonitrile with Methyl 4-cyanobenzoate as an electron acceptor leads to favorable decarboxylation outcomes. []

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